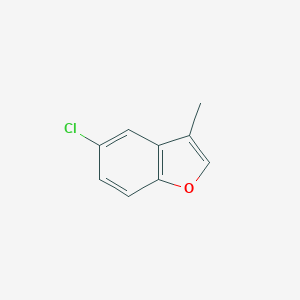

5-Chloro-3-methylbenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSYXMLLXIOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465365 | |

| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-41-3 | |

| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Chloro-3-methylbenzofuran

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and characterization methods for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in public literature, this guide presents a robust synthetic protocol adapted from established methods for analogous structures. The characterization data provided is for the closely related compound, 5-chloro-3-methyl-2-acetylbenzofuran, and serves as a valuable reference point for researchers.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via an acid-catalyzed condensation and cyclization reaction between 4-chlorophenol and chloroacetone. This method is a variation of well-established benzofuran syntheses which involve the reaction of a phenol with an α-halo ketone. The reaction proceeds through an initial O-alkylation of the phenol to form an ether intermediate, which then undergoes an intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration to yield the benzofuran core.

Caption: Proposed acid-catalyzed synthesis of this compound.

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound based on analogous reactions.

Materials and Reagents

-

4-Chlorophenol

-

Chloroacetone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Ethanol

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenol (0.1 mol) and chloroacetone (0.1 mol).

-

Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (10 mL) to the mixture while stirring. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux at approximately 120-130°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with deionized water (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

Caption: General experimental workflow for synthesis and analysis.

Characterization Data

Note: The following data corresponds to 5-chloro-3-methyl-2-acetylbenzofuran and is provided as a reference due to the absence of publicly available data for this compound.[1] The removal of the acetyl group at the C2 position would result in the disappearance of signals corresponding to the acetyl moiety and a shift in the signals of adjacent protons and carbons. The molecular weight would also be lower.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for identifying the proton environments in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) | Expected Change for this compound |

| 7.4 - 7.6 | Multiplet | Aromatic Protons (Ar-H) | Similar region, but pattern will simplify to a 3-proton system. A proton will now be present at C2. |

| 2.6 | Singlet | Acetyl Protons (-COCH₃) | This signal will be absent. |

| 2.5 | Singlet | Methyl Protons at C3 (-CH₃) | Signal will remain, possibly with a slight shift. |

| Table 1: ¹H NMR Data for 5-chloro-3-methyl-2-acetylbenzofuran.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) | Expected Change for this compound |

| 3050 | C-H Stretch | Aromatic C-H | This band will be present. |

| 2900 | C-H Stretch | Methyl C-H | This band will be present. |

| 1674 | C=O Stretch | Acetyl Ketone | This strong absorption will be absent. |

| 1573 | C=C Stretch | Aromatic Ring | This band will be present. |

| Table 2: Key IR Absorptions for 5-chloro-3-methyl-2-acetylbenzofuran.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z Value | Assignment (for 5-chloro-3-methyl-2-acetylbenzofuran) | Expected Change for this compound |

| 208, 210 | [M]⁺, [M+2]⁺ | Molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 193, 195 | [M-CH₃]⁺ | Loss of a methyl group |

| 165 | [M-COCH₃]⁺ | Loss of the acetyl group |

| Table 3: Mass Spectrometry Data for 5-chloro-3-methyl-2-acetylbenzofuran.[1] |

Conclusion

This guide outlines a feasible and efficient synthetic strategy for this compound, leveraging established chemical principles for benzofuran ring formation. While direct characterization data is scarce, the provided data for a closely related analogue offers a solid foundation for researchers to identify and confirm the successful synthesis of the target compound. The detailed protocols and expected analytical outcomes are intended to facilitate further research and application of this valuable chemical scaffold in drug discovery and development.

References

An In-depth Technical Guide to 5-Chloro-3-methylbenzofuran: Properties, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 5-Chloro-3-methylbenzofuran and its derivatives. Due to its role as a key intermediate in organic synthesis, much of the available data pertains to compounds synthesized from this core structure. This document consolidates the existing information to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Core Compound Identification

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its structure.

| Identifier | Value | Source |

| Molecular Formula | C₉H₇ClO | Calculated |

| Molecular Weight | 166.61 g/mol | Calculated |

| Canonical SMILES | CC1=COC2=CC=C(C=C12)Cl | Calculated |

| InChI Key | Calculated from structure | Calculated |

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | 1134-00-5 | C₁₀H₇ClO₃ | 210.61 | Not specified |

| 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide | Not available | C₁₇H₁₃ClN₂O₄ | 358.75 | Not specified |

| 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | Not available | C₁₅H₁₀ClFO₃S | 324.76 | 179-180 |

Synthesis and Reactivity

This compound is primarily utilized as a scaffold in the synthesis of more complex molecules. The literature points to several key synthetic pathways originating from this compound.

General Synthesis of Benzofuran Derivatives

A common route to benzofuran synthesis is the Rap-Stoermer reaction, which involves the reaction of an o-hydroxyacetophenone with an α-bromoketone in the presence of a phase transfer catalyst.[1] This methodology can be adapted for the synthesis of various substituted benzofurans.

Derivatization Reactions

This compound serves as a versatile starting material for a range of derivatives. Notable reactions include:

-

Claisen-Schmidt Condensation: 5-chloro-3-methyl-2-acetylbenzofuran can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form benzofuran analogues of chalcones. These chalcones are precursors to other heterocyclic systems.

-

Synthesis of Quinoxaline Derivatives: The dibromo derivatives of benzofuran chalcones can be reacted with orthophenylenediamine to yield 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes.

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Biological Activity of Derivatives

While the biological profile of the parent this compound is not extensively documented, its derivatives have been investigated for various pharmacological activities.

Antimicrobial Activity

Quinoxaline derivatives synthesized from this compound have shown potential as antibacterial and antifungal agents. These compounds, which incorporate the benzofuran moiety, have been screened for their efficacy against various microbial strains.

Experimental Protocols

The following are representative experimental protocols for the synthesis of derivatives of this compound, as described in the literature.

Synthesis of 5-chloro-3-methyl-2-acetylbenzofuran Chalcone Analogues[2]

-

A mixture of 5-chloro-3-methyl-2-acetylbenzofuran (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is dissolved in ethanol (25 mL).

-

The solution is cooled to 5-10 °C.

-

Aqueous sodium hydroxide (70%, 2.5 mL) is added dropwise with constant stirring.

-

The reaction mixture is stirred for a specified time until the reaction is complete.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent.

Synthesis of 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes[2]

-

A benzofuran chalcone dibromo derivative (0.001 mol) and o-phenylenediamine (0.001 mol) are dissolved in methanol (10 mL).

-

A few drops of concentrated sulfuric acid are added as a catalyst.

-

The reaction mixture is heated at 60-70 °C for 30 minutes.

-

The mixture is then diluted with water and extracted with ether to remove any unreacted o-phenylenediamine.

-

The ether layer is collected, and the solvent is evaporated to yield the solid product, which is then recrystallized from ethanol.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in the development of novel compounds for medicinal and material science applications. While comprehensive data on the parent compound is sparse, the diverse biological activities exhibited by its derivatives underscore the importance of this chemical entity. Further research into the direct properties and applications of this compound is warranted to fully explore its potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

5-Chloro-3-methylbenzofuran: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 5-Chloro-3-methylbenzofuran and its closely related analogs. This document summarizes key chemical data, outlines experimental protocols for synthesis, and explores the significance of the benzofuran scaffold in medicinal chemistry.

While a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively identified in public databases, extensive data exists for structurally similar compounds. This guide focuses on these analogs to provide a comprehensive understanding of the chemical space.

Molecular Structure and Identification

The core structure of this compound consists of a benzofuran ring system chlorinated at the 5th position and methylated at the 3rd position.

Molecular Formula: C₉H₇ClO

Molecular Weight: 166.61 g/mol

The precise molecular structure is depicted below:

Physicochemical and Spectroscopic Data of Related Compounds

Quantitative data for benzofuran derivatives bearing the 5-chloro and/or 3-methyl substitution pattern are presented below. This information is crucial for the identification, purification, and characterization of these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| This compound-2-carboxylic acid | 1134-00-5 | C₁₀H₇ClO₃ | 210.61 | - | - | - |

| 5-Chlorobenzofuran-3-one | 3261-05-0 | C₈H₅ClO₂ | 168.58 | White to light yellow crystalline powder | - | - |

| 5-Chlorobenzofuran | 23145-05-3 | C₈H₅ClO | 152.58 | Liquid | - | ~209.5 |

| 3-Methylbenzofuran | 21535-97-7 | C₉H₈O | 132.16 | Liquid | - | 195-197 |

| 5-Chloro-3-ethoxycarbonylbenzofuran | Not Available | C₁₁H₉ClO₃ | 224.64 | Solid | 60.5-61.5 | - |

Spectroscopic Data for 5-Chloro-3-ethoxycarbonylbenzofuran: [1]

| Spectroscopy Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 1.43 (t, J = 7.2 Hz, 3 H), 4.42 (q, J = 7.2 Hz, 2 H), 7.32 (dd, J = 2.1, 8.8 Hz, 1 H), 7.44 (d, J = 8.8 Hz, 1 H), 8.03 (d, J = 2.1 Hz, 1 H), 8.26 (s, 1 H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 14.4, 60.8, 112.7, 114.6, 121.8, 125.6, 126.0, 130.0, 152.0, 153.9, 162.9 |

| HRMS (EI) | m/z calcd for C₁₁H₉O₃Cl: 224.02407; found: 224.0241 |

| Elemental Analysis | Calcd for C₁₁H₉O₃Cl: C, 58.82; H, 4.04. Found: C, 58.54; H, 4.01 |

Experimental Protocols: Synthesis of the Benzofuran Scaffold

The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry, with numerous methodologies developed to access this privileged scaffold. These methods often involve the formation of the furan ring onto a pre-existing benzene ring.

General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

A widely employed method for synthesizing 2-substituted benzofurans involves a Sonogashira coupling followed by cyclization.[2] This can be adapted for the synthesis of 3-substituted and other variably substituted benzofurans.

Materials:

-

o-iodophenol derivative (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

(PPh₃)PdCl₂ (0.02 mmol)

-

CuI (0.04 mmol)

-

Triethylamine (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

To a solution of the o-iodophenol and the terminal alkyne in triethylamine, add the (PPh₃)PdCl₂ and CuI catalysts.

-

Stir the reaction mixture at reflux under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[2]

Rap-Stoermer Type Reaction for 2-Aroylbenzofurans

This method is utilized for the synthesis of 2-aroylbenzofurans from o-hydroxyacetophenones and α-bromoketones.[3]

Materials:

-

o-hydroxyacetophenone derivative

-

α-bromoketone derivative

-

Tetra-n-butylammonium bromide (phase transfer catalyst)

-

Water

Protocol:

-

Combine the o-hydroxyacetophenone and α-bromoketone in water.

-

Add tetra-n-butylammonium bromide as a phase transfer catalyst.

-

Heat the reaction mixture. The specific temperature and reaction time will depend on the substrates used.

-

Monitor the reaction by TLC.

-

After completion, work up the reaction mixture, which typically involves extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

Significance in Drug Discovery and Medicinal Chemistry

The benzofuran nucleus is a prominent scaffold in a vast number of biologically active natural products and synthetic compounds.[4] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[5] The substitution pattern on the benzofuran ring system plays a critical role in determining the biological activity. The presence of a halogen, such as chlorine at the 5-position, and a small alkyl group, like a methyl at the 3-position, can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Visualizing Synthetic Pathways

The following diagrams illustrate generalized workflows and logical relationships in the synthesis and study of benzofuran derivatives.

Caption: A generalized workflow for the synthesis and characterization of benzofuran derivatives.

Caption: Critical parameters to consider for optimizing the synthesis of benzofuran derivatives.

References

Spectroscopic Analysis of 5-Chloro-3-methylbenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-3-methylbenzofuran, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C2 | 7.3 - 7.5 | Quartet (q) or Singlet (s) | ~1 Hz (if coupled to CH₃) |

| H on C4 | 7.5 - 7.7 | Doublet (d) | ~1.5-2.5 Hz |

| H on C6 | 7.2 - 7.4 | Doublet of Doublets (dd) | ~8.5-9.0 Hz and ~1.5-2.5 Hz |

| H on C7 | 7.4 - 7.6 | Doublet (d) | ~8.5-9.0 Hz |

| CH₃ on C3 | 2.2 - 2.4 | Doublet (d) or Singlet (s) | ~1 Hz (if coupled to H2) |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 115 - 120 |

| C3a | 128 - 132 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 153 - 157 |

| CH₃ on C3 | 8 - 12 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-O-C stretch (ether) | 1200 - 1270 and 1020 - 1080 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z Ratio | Notes |

| [M]⁺ | 166/168 | Molecular ion peak with isotopic pattern for one chlorine atom (~3:1 ratio). |

| [M-CH₃]⁺ | 151/153 | Loss of the methyl group. |

| [M-Cl]⁺ | 131 | Loss of the chlorine atom. |

| [M-CO]⁺ | 138/140 | Loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The instrument's software will generate a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for such molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-3-methylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various 5-Chloro-3-methylbenzofuran derivatives, a class of compounds recognized for their significant pharmacological potential. Benzofuran moieties are integral to numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the intricate molecular and supramolecular architectures.

Crystallographic Data Summary

The following tables provide a consolidated overview of the unit cell parameters and other pertinent crystallographic data for a series of this compound derivatives. This allows for a direct comparison of the solid-state properties of these structurally related compounds.

| Compound Name | Formula | Molar Mass ( g/mol ) | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | C₁₆H₁₃ClO₂S | 304.77 | Triclinic | 8.0694 (8) | 8.0763 (8) | 11.4208 (11) | 90.185 (6) | 96.280 (6) | 111.701 (6) | 686.63 (12) | 2 |

| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | 308.74 | Triclinic | 7.9626 (1) | 8.3518 (1) | 10.7127 (2) | 92.758 (1) | 95.509 (1) | 112.373 (1) | 652.97 (2) | 2 |

| 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | 308.74 | Triclinic | 8.0038 (1) | 8.4322 (1) | 10.6782 (2) | 88.933 (1) | 81.008 (1) | 66.859 (1) | 653.81 (2) | 2 |

| 5-chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | C₁₅H₁₀ClFO₃S | 324.74 | Triclinic | 7.341 (2) | 9.138 (2) | 11.347 (3) | 71.161 (12) | 79.177 (11) | 69.108 (10) | 670.8 (3) | 2 |

| 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | C₁₆H₁₂ClFO₂S | 322.77 | Triclinic | 7.5374 (3) | 9.7388 (3) | 10.7979 (4) | 106.902 (2) | 90.605 (2) | 110.598 (2) | 704.24 (4) | 2 |

| 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | C₁₆H₁₂ClFO₂S | 322.77 | Monoclinic | 11.3980 (2) | 15.7819 (4) | 16.7231 (4) | 90 | 104.370 (1) | 90 | 2914.07 (11) | 8 |

| 5-chloro-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran | C₁₇H₁₄ClFO₂S | 336.79 | Monoclinic | 21.7503 (3) | 10.6444 (2) | 16.4061 (3) | 90 | 126.622 (1) | 90 | 3048.49 (9) | 8 |

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives generally follow a well-established set of procedures. The methodologies outlined below are a synthesis of the experimental sections found in the cited literature.[1][2][3][4][5][6][7]

Synthesis

The synthesis of the target compounds is typically achieved through the oxidation of the corresponding 3-methylsulfanyl precursor.[1][2][3][4][5][6] A general procedure is as follows:

-

Dissolution: The starting material, a 5-chloro-3-methylsulfanyl-1-benzofuran derivative, is dissolved in a suitable organic solvent, most commonly dichloromethane.[1][2][3][4][5][6]

-

Oxidation: The solution is cooled, typically to 273 K (0 °C), and an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.[1][2][3][4][5][6]

-

Reaction: The reaction mixture is stirred for several hours at room temperature to allow the oxidation to proceed to completion.[1][2][3][4][5][6]

-

Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acidic byproduct. The organic layer is then separated, dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][2][3][4][5][6]

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[1][6]

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in a suitable solvent, for instance, acetone or chloroform.[1][5][6]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, often a Bruker SMART APEXII CCD, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[2][3][4][5][6] Data is collected at a low temperature, typically 173 K, to minimize thermal vibrations.

-

Data Reduction: The collected diffraction data is processed using software such as SAINT, which integrates the reflection intensities and performs corrections for Lorentz and polarization effects. An absorption correction, often multi-scan (SADABS), is also applied.[2][3][5]

-

Structure Solution and Refinement: The crystal structure is solved by direct methods using programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97 or a similar program.[2][3][5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the key structural features of the this compound derivatives.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound derivatives.

Caption: Relationship between molecular geometry and crystal packing in this compound derivatives.

Structural Insights and Discussion

The crystal structures of the analyzed this compound derivatives reveal several common and distinguishing features.

Molecular Conformation: A recurring feature in these structures is the near planarity of the benzofuran ring system.[1][2][3][5][6] The dihedral angle between this plane and the substituent at the 2-position (often a phenyl or fluorophenyl ring) is a key conformational parameter. For instance, in 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, this angle is 29.25 (8)°.[1] In contrast, the dihedral angle in 5-chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran is significantly larger at 75.83 (5)°.[5] These variations in dihedral angles are influenced by the nature and position of the substituents and play a crucial role in the overall molecular packing.

Intermolecular Interactions and Supramolecular Assembly: The crystal packing of these derivatives is predominantly governed by a network of weak intermolecular interactions. C-H···O hydrogen bonds are frequently observed, often leading to the formation of centrosymmetric dimers or one-dimensional chains.[1][2][3][5][7] In some cases, halogen bonding, such as Cl···O interactions, also contributes to the formation of dimeric structures.[2][6] Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in stabilizing the crystal lattice, leading to the formation of a three-dimensional supramolecular network.[4][5]

The interplay of these non-covalent interactions dictates the final crystal packing arrangement. A thorough understanding of these interactions is crucial for predicting and controlling the solid-state properties of these pharmacologically relevant molecules, which can have implications for their solubility, stability, and bioavailability.

References

- 1. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5-chloro-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Bioactivity of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran compounds, a significant class of oxygen-containing heterocyclic compounds, are ubiquitously found in nature and have been synthesized for various applications.[1][2][3] Their basic structure consists of a furan ring fused to a benzene ring. This core structure lends itself to a wide range of substitutions, resulting in a vast array of derivatives with diverse and potent biological activities.[4] Due to their broad spectrum of pharmacological actions, benzofurans have garnered substantial interest from medicinal chemists and pharmacologists, positioning them as promising lead compounds in drug discovery and development.[1][2] This guide provides a comprehensive overview of the natural sources of benzofuran compounds, their significant bioactivities supported by quantitative data, detailed experimental protocols for evaluating these activities, and visualizations of key signaling pathways they modulate.

Natural Sources of Benzofuran Compounds

Benzofuran derivatives are widely distributed throughout the plant kingdom, as well as in fungi.[3][5] They are particularly abundant in plant families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae.[3][6]

Notable natural sources include:

-

Morus alba (White Mulberry): The root bark of Morus alba is a rich source of 2-arylbenzofurans, including various moracins.[7][8]

-

Eupatorium chinense: This plant is a source of antiviral benzofuran dimers and trimers.[9]

-

Cicer arietinum (Chickpea): The roots of the chickpea produce the antifungal phytoalexin, cicerfuran.[10]

-

Salvia miltiorrhiza: While not a direct source of benzofurans, this plant produces salvianolic acids, which are important precursors and related compounds with significant bioactivity.[11][12]

-

Fungi: Various fungi, including those from the Penicillium genus, are known to produce benzofuran derivatives with antimicrobial and anti-inflammatory properties.[6][13]

-

Other Plants: Benzofurans have also been isolated from Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, and Zanthoxylum ailanthoidol.[14][15]

Bioactivity of Benzofuran Compounds

Benzofuran derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[1][2]

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzofuran compounds.[4][16] They have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][11][12]

-

Rocaglamides , isolated from plants of the Aglaia genus, are potent anticancer compounds that inhibit the Raf-MEK-ERK signaling pathway.[17]

-

Salvianolic acid B has demonstrated anticancer effects against a variety of cancers by inhibiting cell proliferation and inducing apoptosis.[1][11][12]

-

Compounds isolated from Morus alba have shown cytotoxicity against human gastric cancer cells.[8]

Table 1: Anticancer Activity of Natural Benzofuran Derivatives

| Compound | Natural Source | Cancer Cell Line | Bioactivity (IC50) | Reference(s) |

| Compound 10 (Albanol B) | Morus alba | HGC27 (Gastric) | 6.08 ± 0.34 µM | [8] |

| Compound 30 | Morus alba | HGC27 (Gastric) | 10.24 ± 0.89 µM | [8] |

| Compound 8 | Morus alba | HGC27 (Gastric) | 28.94 ± 0.72 µM | [8] |

| Compound 5 | Morus alba | HGC27 (Gastric) | 33.76 ± 2.64 µM | [8] |

| Fluorinated Benzofuran 1 | Synthetic | HCT116 (Colorectal) | 19.5 µM | [15] |

| Fluorinated Benzofuran 2 | Synthetic | HCT116 (Colorectal) | 24.8 µM | [15] |

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated significant anti-inflammatory properties.[17] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][18]

-

Benzofuran derivatives from the fungus Penicillium crustosum have been shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated macrophages.[6][13]

-

Moracin D , from Morus alba, has exhibited anti-inflammatory activity.[19]

-

Synthetic fluorinated benzofurans have been shown to suppress inflammation by inhibiting COX-2 and iNOS expression.[15]

Table 2: Anti-inflammatory Activity of Natural and Synthetic Benzofuran Derivatives

| Compound | Source | Model | Bioactivity (IC50) | Reference(s) |

| Benzofuran 1 | Penicillium crustosum | NO inhibition in RAW 264.7 cells | 17.3 µM | [6][13] |

| Benzofuran 4 | Penicillium crustosum | NO inhibition in RAW 264.7 cells | 16.5 µM | [6] |

| Fluorinated Benzofuran (various) | Synthetic | IL-6 secretion | 1.2 - 9.04 µM | [15] |

| Fluorinated Benzofuran (various) | Synthetic | CCL2 secretion | 1.5 - 19.3 µM | [15] |

| Fluorinated Benzofuran (various) | Synthetic | NO production | 2.4 - 5.2 µM | [15] |

| Fluorinated Benzofuran (various) | Synthetic | PGE2 production | 1.1 - 20.5 µM | [15] |

| Benzofuran/piperazine hybrid 5d | Synthetic | NO generation in RAW 264.7 cells | 52.23 ± 0.97 µM | [20] |

Antimicrobial Activity

The benzofuran scaffold is present in compounds with notable antibacterial and antifungal activities.[11]

-

Cicerfuran , a phytoalexin from chickpea roots, is known for its antifungal properties.[10] It has also demonstrated antibacterial activity.[10]

-

Benzofuran derivatives from Penicillium crustosum have shown moderate antibacterial and antifungal effects.[6][13]

Table 3: Antimicrobial Activity of Natural Benzofuran Derivatives

| Compound | Source | Microorganism | Bioactivity (MIC) | Reference(s) |

| Cicerfuran | Cicer arietinum | Bacillus subtilis | 25-100 µg/ml | [10] |

| Cicerfuran | Cicer arietinum | Pseudomonas syringae | 25-100 µg/ml | [10] |

| Cicerfuran | Cicer arietinum | Aspergillus niger | 25 µg/ml | [10] |

| Cicerfuran | Cicer arietinum | Botrytis cinerea | 25 µg/ml | [10] |

| Cicerfuran | Cicer arietinum | Cladosporium herbarum | 25 µg/ml | [10] |

| Cicerfuran | Cicer arietinum | Monilinia aucupariae | 25 µg/ml | [10] |

| Benzofuran 6 | Penicillium crustosum | Penicillium italicum | 12.5 µg/mL | [6] |

| Benzofuran 6 | Penicillium crustosum | Colletotrichum musae | 12.5–25 µg/mL | [6] |

Antioxidant Activity

Many benzofuran compounds are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[21]

-

Moracin D from Morus alba has shown antioxidant activity.[19]

Table 4: Antioxidant Activity of Benzofuran Derivatives

| Compound/Extract | Assay | Bioactivity (IC50/EC50) | Reference(s) |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH Radical Scavenging | ~ 40 µM | [22] |

| 1,3-benzofuran derivatives | DPPH Radical Scavenging | EC50: 8.27 - 10.59 mM | [23] |

Neuroprotective Activity

Benzofurans have also been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[5]

Experimental Protocols

The evaluation of the bioactivity of benzofuran compounds relies on a variety of standardized in vitro and in vivo assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours for attachment.[16]

-

Compound Treatment: Treat cells with various concentrations of the benzofuran compound for 24, 48, or 72 hours.[16] Include untreated (negative) and known cytotoxic agent (positive) controls.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9][16]

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[16]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[25]

-

Animal Preparation: Use Wistar or Sprague Dawley rats (180-250 g).[26][27]

-

Compound Administration: Administer the benzofuran compound (e.g., intraperitoneally or orally) 30 minutes to 1 hour before inducing inflammation.[26][27]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.[25][26]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after injection.[25][27]

-

Data Analysis: Calculate the percentage of edema inhibition compared to the control group that received only carrageenan.[26]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the benzofuran compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound based on its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4]

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol and then dilute to a working concentration (e.g., 0.1 mM).[4]

-

Sample Preparation: Prepare various concentrations of the benzofuran compound.

-

Reaction: Mix the sample solutions with the DPPH working solution.[4]

-

Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[4]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[4][28]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of benzofuran compounds stem from their ability to modulate various cellular signaling pathways.

Rocaglamide Inhibition of the Raf-MEK-ERK Pathway

Rocaglamides exert their anticancer effects by targeting prohibitins (PHB1 and PHB2), which disrupts the Raf-MEK-ERK signaling cascade.[17] This pathway is crucial for cell proliferation and survival.[17]

Caption: Rocaglamide inhibits the Raf-MEK-ERK pathway by targeting prohibitins.

Salvianolic Acid Modulation of Apoptosis

Salvianolic acids can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[11][29]

Caption: Salvianolic acid induces apoptosis by modulating Bcl-2 family proteins.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive benzofuran compounds from natural sources typically follows a systematic workflow.

Caption: A general workflow for the discovery of bioactive benzofurans.

Conclusion

Benzofuran compounds, derived from a multitude of natural sources, represent a class of molecules with immense therapeutic potential. Their diverse and potent bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects, make them a focal point of research in drug discovery. The continued exploration of natural sources, coupled with synthetic modifications, will undoubtedly lead to the development of novel benzofuran-based drugs. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable compounds.

References

- 1. Salvianolic acid B in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. inotiv.com [inotiv.com]

- 26. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DPPH Radical Scavenging Assay [mdpi.com]

- 29. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties, making the development of efficient and versatile synthetic methodologies for this core structure a significant focus of chemical research. This in-depth technical guide provides a comprehensive review of the core methods for synthesizing substituted benzofurans, complete with detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways.

I. Classical and Acid-Catalyzed Methods

Classical methods for benzofuran synthesis often involve the cyclization of appropriately substituted phenols. While sometimes requiring harsh conditions, these methods are foundational and still find utility in modern synthesis.

Perkin Rearrangement

One of the earliest methods involves the Perkin rearrangement of 3-bromocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids. Modern adaptations often utilize microwave irradiation to significantly reduce reaction times.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [1]

-

To a microwave vessel: Add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol), ethanol (5ml), and sodium hydroxide (0.0201g, 0.503mmol).

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

Work-up: Upon completion, concentrate the reaction mixture on a rotary evaporator. Dissolve the crude product in a minimum volume of water.

-

Acidification: Cool the solution to 0°C in an ice bath and acidify by the dropwise addition of 2M hydrochloric acid until a precipitate forms.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to yield the corresponding benzofuran-2-carboxylic acid.

II. Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader substrate scope, and higher yields. Palladium, copper, and rhodium are among the most extensively used metals for these transformations.

A. Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to benzofuran formation is widespread. Key strategies include Sonogashira coupling followed by cyclization and direct C-H bond arylation.

A powerful one-pot approach involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This method allows for the facile introduction of a wide variety of substituents at the 2-position.

Experimental Protocol: Domino Sonogashira Coupling/Cyclization [2]

-

Reaction Setup: In a reaction tube, combine 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), K₂CO₃ (1 mmol), and the palladium catalyst (e.g., a PEPPSI complex, 2 mol%).

-

Solvent: Add DMSO (2 mL) to the mixture.

-

Reaction Conditions: Heat the reaction mixture at 110°C in the air for the specified time (e.g., 10 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-phenylbenzofuran.

Logical Relationship: Sonogashira Coupling/Cyclization Pathway

Caption: Sonogashira coupling followed by intramolecular cyclization.

Direct C-H arylation has emerged as an atom-economical method that avoids the need for pre-functionalized starting materials. In this approach, a C-H bond on the benzofuran ring (typically at the C2 position) is directly coupled with an aryl halide or its equivalent.

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation with Aryl Iodides [3]

-

Reaction Setup: To a reaction vessel, add benzofuran (1 mmol), the aryl iodide (2 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂O (0.75 mmol), and 2-nitrobenzoic acid (1.5 mmol).

-

Solvent: Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up and Purification: Upon completion, purify the crude residue by flash column chromatography on silica gel to afford the pure 2-arylbenzofuran product.

B. Copper-Catalyzed Methods

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems. A common strategy involves the coupling of o-halophenols with various partners, such as terminal alkynes or in-situ generated allenes.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [4]

-

Reaction Setup: To a reaction flask, add CuBr (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv.).

-

Reagent Addition: Add the phosphorus ylide (1.2 equiv.), o-iodophenol (1.0 equiv.), and the acyl chloride (1.2 equiv.) in DMSO.

-

Reaction Conditions: Heat the mixture at 90°C and stir until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the functionalized benzofuran.

C. Rhodium-Catalyzed Methods

Rhodium catalysis offers unique pathways to complex benzofuran structures, often through cycloaddition reactions. The [2+2+2] cycloaddition of diynes with various coupling partners is a notable example.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition [5][6]

Note: This is a general procedure based on reported methodologies and may require optimization for specific substrates.

-

Catalyst Preparation: In a glovebox, prepare the cationic rhodium catalyst by mixing [Rh(cod)₂]BF₄ and a chiral ligand such as (R)-BINAP in a suitable solvent like 1,2-dichloroethane (DCE).

-

Reaction Setup: To a solution of the phenol-linked 1,6-diyne (1.0 equiv.) in DCE, add the alkyne or nitrile coupling partner (2.0-3.0 equiv.).

-

Reaction Initiation: Add the freshly prepared rhodium catalyst solution to the substrate mixture under an inert atmosphere.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) for several hours until completion.

-

Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the fused benzofuran derivative.

Experimental Workflow: Rhodium-Catalyzed [2+2+2] Cycloaddition

Caption: General workflow for Rh-catalyzed benzofuran synthesis.

III. Green Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzofuran synthesis. These often involve the use of safer solvents, such as deep eutectic solvents (DES), and catalyst-free or electrochemical methods.

Synthesis in Deep Eutectic Solvents

Deep eutectic solvents are emerging as green alternatives to traditional volatile organic solvents. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor.

Experimental Protocol: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent [7]

-

DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol (ChCl:EG) in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

-

Reaction Setup: In a reaction vessel, add the o-hydroxy aldehyde (1.0 equiv.), an amine (1.2 equiv.), an alkyne (1.5 equiv.), and copper iodide (CuI, 5 mol%) to the prepared DES.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80°C) for several hours.

-

Work-up: After the reaction is complete, add water to the mixture and extract the product with a suitable organic solvent.

-

Purification: Wash the organic phase, dry it over an anhydrous salt, and concentrate it. Purify the crude product by column chromatography.

IV. Quantitative Data Summary

The following tables summarize quantitative data for some of the described synthesis methods, allowing for easy comparison of yields and reaction conditions.

Table 1: Palladium-Catalyzed C-H Arylation of Benzofuran with Triarylantimony Difluorides [8]

| Entry | Benzofuran Substrate | Arylating Agent | Yield (%) |

| 1 | Benzofuran | Ph₃SbF₂ | 83 |

| 2 | Benzofuran | (p-MeC₆H₄)₃SbF₂ | 91 |

| 3 | Benzofuran | (p-MeOC₆H₄)₃SbF₂ | 88 |

| 4 | 5-Methylbenzofuran | Ph₃SbF₂ | 80 |

| 5 | 5-Chlorobenzofuran | Ph₃SbF₂ | 75 |

| Conditions: Pd(OAc)₂ (5 mol%), CuCl₂ (2 eq.), 1,2-DCE, 80°C. |

Table 2: Copper-Catalyzed Intramolecular Dehydrogenative C-O Coupling [1]

| Entry | Substrate | Yield (%) |

| 1 | 2-(Benzo[b]thiophen-2-yl)phenol | 86 |

| 2 | 2-(5-Methylbenzo[b]thiophen-2-yl)phenol | 87 |

| 3 | 2-(5-Chlorobenzo[b]thiophen-2-yl)phenol | 85 |

| 4 | 2-(Naphtho[2,1-b]thiophen-2-yl)phenol | 91 |

| Conditions: Cu(OAc)₂ (3 eq.), Pyridine, 130°C, N₂ atmosphere. |

Table 3: Domino Sonogashira Coupling/Cyclization for Benzofuran Synthesis [2]

| Entry | 2-Iodoarene | Alkyne | Catalyst | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | Pd PEPPSI Complex (2a) | 81 |

| 2 | 2-Iodophenol | 4-Ethynylanisole | Pd PEPPSI Complex (2b) | 85 |

| 3 | 2-Iodo-4-methylphenol | Phenylacetylene | Pd PEPPSI Complex (2b) | 88 |

| 4 | 2-Iodoaniline | Phenylacetylene | Pd PEPPSI Complex (2b) | 75 |

| Conditions: Catalyst (2 mol%), K₂CO₃ (2 eq.), DMSO, 110°C. |

Table 4: Green Synthesis of Aminobenzofurans in a Deep Eutectic Solvent [7]

| Entry | Salicylaldehyde | Amine | Alkyne | Yield (%) |

| 1 | Salicylaldehyde | Piperidine | Phenylacetylene | 91 |

| 2 | 5-Bromosalicylaldehyde | Piperidine | Phenylacetylene | 88 |

| 3 | Salicylaldehyde | Morpholine | Phenylacetylene | 85 |

| 4 | Salicylaldehyde | Piperidine | 1-Heptyne | 75 |

| Conditions: CuI (5 mol%), Choline Chloride:Ethylene Glycol (1:2), 80°C. |

References

- 1. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]

- 5. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-3-methylbenzofuran: A Technical Guide to its Presumed Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methylbenzofuran is a substituted benzofuran, a heterocyclic compound class that has garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities. While direct and extensive research on the specific mechanisms of action of this compound is not widely published, this technical guide synthesizes the available data on structurally related halogenated and methylated benzofuran derivatives to elucidate its probable biological activities and molecular mechanisms. This document will explore its potential as an anticancer and antimicrobial agent, detailing likely signaling pathways, providing quantitative bioactivity data from analogous compounds, and outlining key experimental protocols for its investigation.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in various natural products and synthetic molecules, exhibiting a diverse range of pharmacological properties.[1] The introduction of halogen and methyl groups to the benzofuran scaffold can significantly modulate its biological activity.[2][3] Specifically, the presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the benzofuran ring, as in this compound, is anticipated to confer distinct physicochemical properties that influence its interaction with biological targets. This guide will focus on the two most probable mechanisms of action for this compound class: anticancer and antimicrobial activities.

Anticancer Mechanism of Action

The anticancer potential of halogenated benzofuran derivatives is a significant area of research.[2] The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular processes required for cancer cell proliferation and survival.[4][5]

Induction of Apoptosis

Halogenated benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through both caspase-dependent and -independent pathways.[2] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The pro-apoptotic activity of these compounds can be triggered by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling cascades.[2]

A proposed signaling pathway for apoptosis induction by halogenated benzofurans is depicted below:

Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[7][8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. The chloro- and methyl- substitutions on the benzofuran ring may enhance the binding affinity and inhibitory activity against VEGFR-2.

A simplified representation of the VEGFR-2 signaling pathway and its inhibition is shown below:

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 µM | [4] |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 (Leukemia) | 0.1 µM | [4] |

| 3-methylbenzofuran derivative 4c | A549 (Lung) | 1.48 µM | [10] |

| 3-(morpholinomethyl)benzofuran 16a | NCI-H23 (Lung) | 0.49 µM | [10] |

| Halogen-substituted aurone 2e | MCF-7 (Breast) | 8.157 µM | [11] |

| 3-(piperazinylmethyl)benzofuran 9h (CDK2 inhibitor) | Panc-1 (Pancreatic) | IC50 = 40.91 nM | [12] |

| 3-(piperazinylmethyl)benzofuran 11d (CDK2 inhibitor) | MCF-7 (Breast) | IC50 = 41.70 nM | [12] |

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

Antimicrobial Mechanism of Action

Benzofuran derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][13] The presence of a halogen atom on the benzofuran ring is often associated with enhanced antimicrobial potency.[14] While the precise molecular targets are not fully elucidated for many benzofuran derivatives, it is hypothesized that they may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Proposed Antimicrobial Action Workflow

The investigation of antimicrobial activity typically follows a standardized workflow to determine the minimum concentration of the compound required to inhibit or kill the microorganism.

Quantitative Antimicrobial Activity Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. The table below presents MIC values for related benzofuran derivatives against common microbial strains.

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Bromo-substituted benzofuran | S. aureus | 29.76-31.96 mmol/L | [3] |

| Bromo-substituted benzofuran | E. coli | Not specified | [3] |

| 7-chlorobenzofuran-3-yl hydrazine derivative M5a | Enterococcus Faecalis | Potent at 50µg/ml | [15] |

| 7-chlorobenzofuran-3-yl hydrazine derivative M5i | Candida albicans | Significant at 25µg/ml | [15] |

Table 2: Antimicrobial Activity of Related Benzofuran Derivatives

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[16][17][18]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row by transferring 100 µL from one well to the next.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well (except for a sterility control well containing only broth). Include a growth control well with inoculum but no compound.

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct mechanistic studies on this compound are limited, the available evidence from structurally related compounds strongly suggests its potential as a bioactive molecule with anticancer and antimicrobial properties. The primary anticancer mechanisms are likely to involve the induction of apoptosis and the inhibition of key signaling pathways such as VEGFR-2. Its antimicrobial activity is likely enhanced by the presence of the chloro- substituent. Further research is warranted to elucidate the precise molecular targets and to quantify the efficacy of this compound in various biological systems. The experimental protocols provided in this guide offer a framework for such future investigations.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Enaminone-Linked Benzofuran Derivatives as Dual VEGFR-2/hCA IX Inhibitors Exhibiting Hypoxia-Mediated Chemosensitization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halogen substituted aurones as potential apoptotic agents: synthesis, anticancer evaluation, molecular docking, ADMET and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 16. atcc.org [atcc.org]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. protocols.io [protocols.io]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 5-Chloro-3-methylbenzofuran

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Chloro-3-methylbenzofuran, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, comparative data, and a logical workflow for its synthesis.

Modern synthetic approaches often begin with readily available precursors. A well-established method for a closely related compound, 5-chloro-3-methyl-2-acetylbenzofuran, provides a strong basis for obtaining the this compound core. This synthesis, detailed by Basawaraj and Sangapure, involves the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetone.

Core Synthesis Approach

A foundational method for constructing the this compound skeleton involves the synthesis of an acetylated precursor, which can then be conceptually modified to yield the target compound.

Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran

A key precursor, 5-chloro-3-methyl-2-acetylbenzofuran, is synthesized from 5-chloro-2-hydroxyacetophenone and chloroacetone in the presence of anhydrous potassium carbonate and dry acetone.[1] The reaction mixture is refluxed for an extended period, leading to the formation of the desired benzofuran through a cyclization reaction.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-2-acetylbenzofuran [1]

-

Materials:

-

5-chloro-2-hydroxyacetophenone

-

Chloroacetone

-

Anhydrous potassium carbonate

-

Dry acetone

-

-

Procedure:

-

A mixture of 5-chloro-2-hydroxyacetophenone (0.025 mol), chloroacetone (0.025 mol), and anhydrous potassium carbonate (0.025 mol) in dry acetone (35 mL) is prepared.

-

The mixture is heated under reflux for 12 hours.

-

After cooling, the potassium salts are filtered off and washed with acetone.

-

The excess acetone is removed under reduced pressure.

-

The resulting oil is cooled to induce solidification.

-

The solid product is collected and crystallized from benzene.

-

-

Quantitative Data:

-

Yield: 74%

-

Melting Point: 104°C

-

Spectroscopic Data:

-

IR (KBr, cm⁻¹): 3050 (aromatic C-H stretch), 2900 (methyl C-H stretch), 1674 (C=O stretch), 1573 (C=C stretch).

-

¹H NMR (CDCl₃, δ ppm): 2.5 (s, 3H, CH₃), 2.6 (s, 3H, COCH₃), 7.4-7.6 (m, 3H, Ar-H).

-

Mass Spectra (m/z): 208, 210 (M+, M+2).

-

-

Tabulated Synthesis Data

For clarity and comparative purposes, the quantitative data for the synthesis of the key precursor is summarized below.

| Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 5-Chloro-3-methyl-2-acetylbenzofuran | 74 | 104 | IR (cm⁻¹): 1674 (C=O)¹H NMR (ppm): 2.5 (s, 3H), 2.6 (s, 3H), 7.4-7.6 (m, 3H)Mass (m/z): 208, 210 |

Logical Synthesis Workflow

The synthesis of the this compound core can be visualized as a streamlined workflow, starting from basic precursors and proceeding through key reaction steps.

Biological Significance

While specific biological activities for this compound are not extensively documented, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological properties. These include antimicrobial, antifungal, anti-inflammatory, and antitumor activities. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic drugs. The presence of the chloro and methyl substituents on the benzofuran ring of the title compound is expected to modulate its biological activity, making it a compound of interest for further pharmacological investigation.

Due to the lack of specific data on the interaction of this compound with defined signaling pathways, a pathway diagram is not included. However, the synthesis workflow diagram provides a clear overview of the logical steps for its preparation.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. The provided experimental protocol for a key precursor offers a reliable starting point for accessing this important heterocyclic compound. Further research into its biological properties is warranted to fully explore its therapeutic potential.

References

Methodological & Application